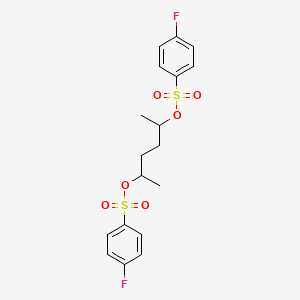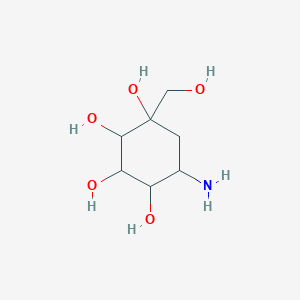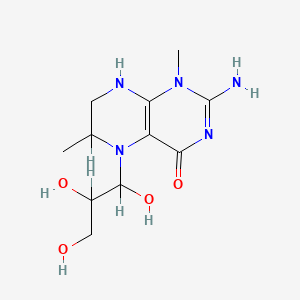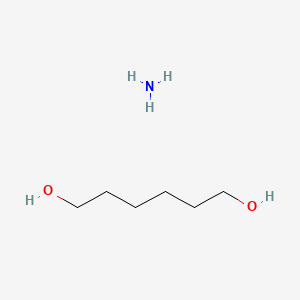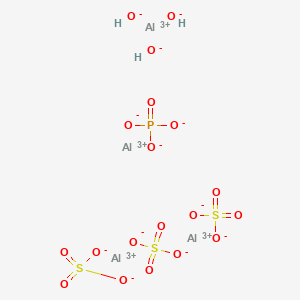
Tetraaluminum;trihydroxide;phosphate;trisulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetraaluminum;trihydroxide;phosphate;trisulfate is a complex inorganic compound with the molecular formula Al₄(OH)₃(PO₄)(SO₄)₃
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tetraaluminum;trihydroxide;phosphate;trisulfate typically involves the reaction of aluminum sulfate, aluminum hydroxide, and phosphoric acid under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully adjusted to facilitate the formation of the desired compound. The reaction can be represented as follows:
[ \text{4Al(OH)_3 + H_3PO_4 + 3H_2SO_4} \rightarrow \text{Al₄(OH)₃(PO₄)(SO₄)₃ + 6H_2O} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed in precise stoichiometric ratios. The reaction mixture is then subjected to controlled heating and stirring to ensure complete reaction and formation of the compound. The product is then filtered, washed, and dried to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
Tetraaluminum;trihydroxide;phosphate;trisulfate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, especially in the presence of strong oxidizing agents.
Reduction: It can also be reduced under specific conditions using reducing agents.
Substitution: The compound can participate in substitution reactions where one or more of its components are replaced by other chemical species.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Various metal salts and acids.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aluminum phosphate and sulfate derivatives, while reduction may produce aluminum hydroxide and other reduced species.
Wissenschaftliche Forschungsanwendungen
Tetraaluminum;trihydroxide;phosphate;trisulfate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic and inorganic reactions.
Biology: Investigated for its potential use in biological assays and as a component in bio-compatible materials.
Medicine: Explored for its potential use in drug delivery systems and as an adjuvant in vaccines.
Industry: Utilized in the production of flame retardants, coatings, and other industrial materials.
Wirkmechanismus
The mechanism by which tetraaluminum;trihydroxide;phosphate;trisulfate exerts its effects involves its interaction with various molecular targets and pathways. For example, in biological systems, the compound may interact with cellular membranes and proteins, leading to changes in cellular function and signaling pathways. The specific molecular targets and pathways involved depend on the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aluminum Hydroxide: Al(OH)₃
Aluminum Phosphate: AlPO₄
Aluminum Sulfate: Al₂(SO₄)₃
Uniqueness
Tetraaluminum;trihydroxide;phosphate;trisulfate is unique due to its complex structure, which combines multiple functional groups (hydroxide, phosphate, and sulfate) in a single compound
Eigenschaften
Molekularformel |
Al4H3O19PS3 |
|---|---|
Molekulargewicht |
542.1 g/mol |
IUPAC-Name |
tetraaluminum;trihydroxide;phosphate;trisulfate |
InChI |
InChI=1S/4Al.H3O4P.3H2O4S.3H2O/c;;;;4*1-5(2,3)4;;;/h;;;;(H3,1,2,3,4);3*(H2,1,2,3,4);3*1H2/q4*+3;;;;;;;/p-12 |
InChI-Schlüssel |
JPXVQLWVYUAARE-UHFFFAOYSA-B |
Kanonische SMILES |
[OH-].[OH-].[OH-].[O-]P(=O)([O-])[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Al+3].[Al+3].[Al+3].[Al+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


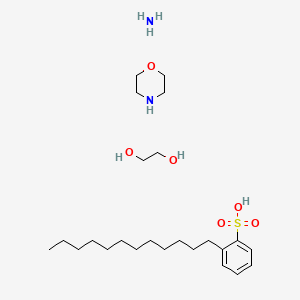
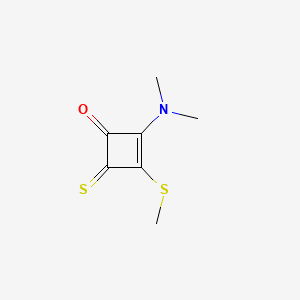
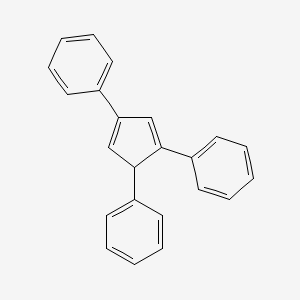
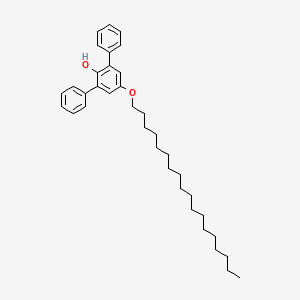
![1-Methyl-17-oxapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B12811678.png)
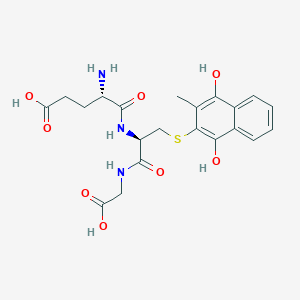
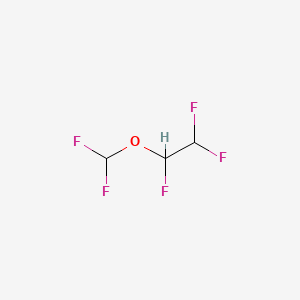
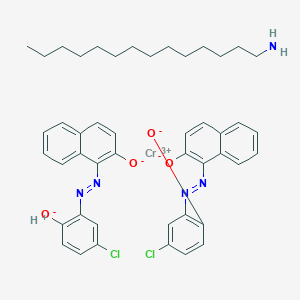

![[4-[(2-Iodoacetyl)amino]phenyl] 2-iodoacetate](/img/structure/B12811718.png)
